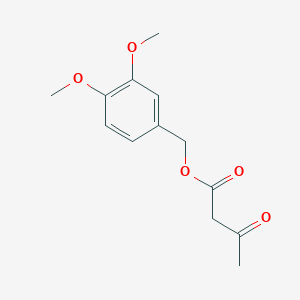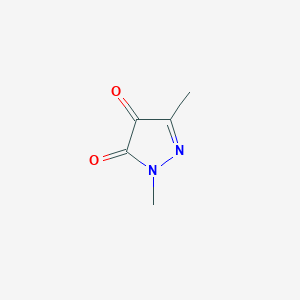
1H-Pyrazole-4,5-dione, 1,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-4,5-dione, 1,3-dimethyl-: is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its two methyl groups attached to the nitrogen atoms at positions 1 and 3, and carbonyl groups at positions 4 and 5. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-4,5-dione, 1,3-dimethyl- can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For instance, the reaction of acetylacetone with hydrazine hydrate under reflux conditions yields 3,5-dimethylpyrazole . Another method includes the oxidation of pyrazoline intermediates formed from the condensation of ketones, aldehydes, and hydrazine monohydrochloride .
Industrial Production Methods: Industrial production of pyrazoles often employs eco-friendly methodologies, including heterogeneous catalytic systems, ligand-free systems, and microwave-assisted reactions. These methods offer high yields, selectivity, and functional group tolerance .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrazole-4,5-dione, 1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: Pyrazoles can be oxidized to form pyrazole carboxylic acids or other derivatives.
Reduction: Reduction reactions can convert pyrazoles to pyrazolines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or bromine (Br₂) are commonly used oxidizing agents.
Reduction: Hydrazine hydrate (N₂H₄·H₂O) is often used for reduction reactions.
Substitution: Aryl halides and copper powder are used for N-arylation reactions.
Major Products:
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazolines.
Substitution: N-arylpyrazoles.
Aplicaciones Científicas De Investigación
1H-Pyrazole-4,5-dione, 1,3-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals, dyes, and materials science.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-4,5-dione, 1,3-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate signaling pathways by affecting the levels of second messengers such as cyclic AMP (cAMP) .
Comparación Con Compuestos Similares
3,5-Dimethylpyrazole: Similar in structure but lacks the carbonyl groups at positions 4 and 5.
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of the dione structure.
Pyrazolidine: A fully saturated analogue of pyrazole with two non-adjacent nitrogen atoms.
Uniqueness: 1H-Pyrazole-4,5-dione, 1,3-dimethyl- is unique due to its dione structure, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives .
Propiedades
Número CAS |
51942-09-7 |
|---|---|
Fórmula molecular |
C5H6N2O2 |
Peso molecular |
126.11 g/mol |
Nombre IUPAC |
2,5-dimethylpyrazole-3,4-dione |
InChI |
InChI=1S/C5H6N2O2/c1-3-4(8)5(9)7(2)6-3/h1-2H3 |
Clave InChI |
RQALBYQIKYNNIU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=O)C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]-](/img/structure/B14638794.png)
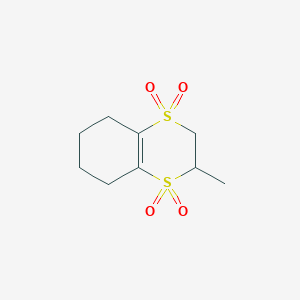
![Pentyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14638811.png)
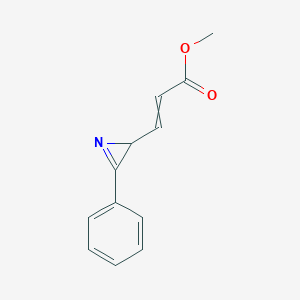

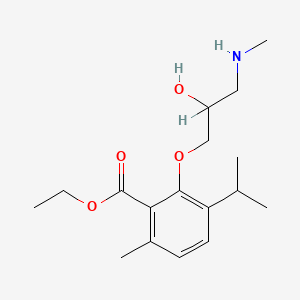
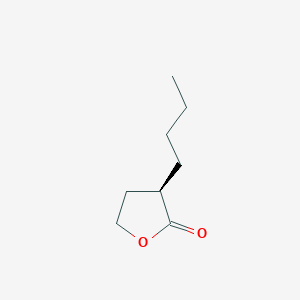
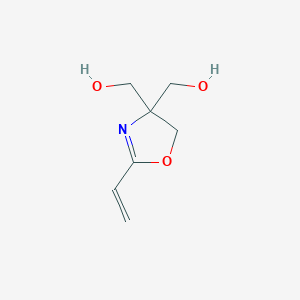
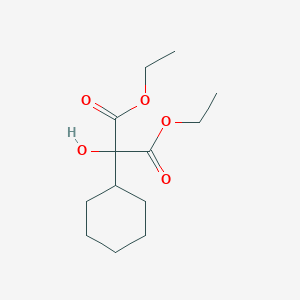
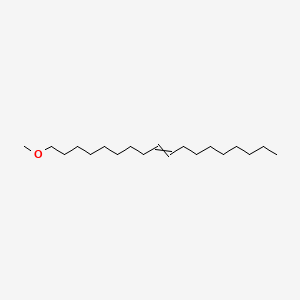
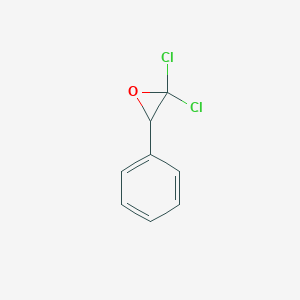
![Triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide](/img/structure/B14638857.png)

